Isoelemicin
Overview
Description
Isoelemicin is a naturally occurring organic compound that belongs to the coumarin class of compounds. Its chemical formula is C12H16O3, and it has a molecular weight of 208.25 g/mol . This compound is typically a colorless to pale yellow oily liquid with a strong aroma similar to anise . It is found in various plants, including dill, mountain fennel, and cloves .
Preparation Methods
Chemical Reactions Analysis
Isoelemicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoelemicin has various scientific research applications, including:
Mechanism of Action
The mechanism of action of isoelemicin involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparison with Similar Compounds
Isoelemicin is similar to other compounds in the coumarin class, such as myristicin and elemicin . this compound is unique in its specific chemical structure and properties. Unlike myristicin and elemicin, this compound has a distinct aroma and is used in different applications .
Similar Compounds
- Myristicin
- Elemicin
- Safrole
- Methyleugenol
This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOQHQFJOQLQR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Record name | isoelemicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017541 | |
Record name | Isoelemicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5273-85-8, 487-12-7 | |
Record name | Isoelemicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5273-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoelemicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoelemicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoelemicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoelemicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOELEMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoelemicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029867 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While not explicitly stated in the provided research, Isoelemicin’s structural similarity to eugenol, which possesses anti-inflammatory properties, suggests a potential for similar effects. [] Additionally, studies on Pleurospermum candollei, a plant rich in this compound, report its traditional use for treating inflammatory conditions. [] Further research is needed to confirm and characterize this compound’s potential anti-inflammatory mechanisms.
A: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. []
A: Researchers commonly employ Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to analyze and identify this compound in plant extracts and essential oils. [, , , , ]
ANone: The provided research focuses primarily on this compound's biological activities and chemical characterization. There is limited information regarding its material compatibility or stability under different environmental conditions. Further investigation is needed to explore these aspects.
ANone: The current research primarily focuses on this compound's presence in essential oils and its biological activities. There is no mention of its catalytic properties or applications in the provided abstracts.
A: While specific SAR studies on this compound are not described in the provided research, comparisons with similar phenylpropanoids like eugenol and myristicin suggest that the number and position of methoxy groups on the aromatic ring may influence its binding affinity and activity. [, ] Further research is needed to establish a comprehensive SAR profile for this compound.
ANone: The provided research mainly focuses on identifying and characterizing this compound in natural sources and evaluating its biological activities. There is limited information on specific formulation strategies or the stability of this compound in different formulations. Further research is needed in this area.
ANone: The research primarily focuses on this compound's natural occurrence and biological properties. Specific SHE regulations pertaining to its handling and use are not explicitly mentioned. As with any chemical, researchers should follow standard safety protocols and consult relevant safety data sheets.
A: One study investigated the metabolism of this compound in rats, revealing that it undergoes metabolism via cinnamoyl and epoxide-diol pathways, resulting in urinary excretion of metabolites like 3-(3,4,5-trimethoxyphenyl)propionic acid. [] Further research is required to understand its complete ADME profile in different species, including humans.
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